molecular formula C18H15NO2S2 B6042325 MFCD01464947

MFCD01464947

Cat. No.: B6042325
M. Wt: 341.5 g/mol
InChI Key: ALCPKHYHYLLSML-YBEGLDIGSA-N
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Description

MFCD01464947 (CAS: Not explicitly provided in evidence) is a chemical compound of interest in coordination chemistry and catalysis. For instance, CAS 1046861-20-4 (MDL: MFCD13195646) shares structural motifs common to boronic acid derivatives, which are pivotal in Suzuki-Miyaura cross-coupling reactions. These compounds typically exhibit:

  • Molecular formula: C₆H₅BBrClO₂ (as seen in CAS 1046861-20-4)
  • Key applications: Catalysis, organic synthesis, and pharmaceutical intermediates .
  • Physicochemical properties: High GI absorption, moderate solubility in water (0.24 mg/mL), and a bioavailability score of 0.55 .

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-11-4-3-5-15(12(11)2)19-17(21)16(23-18(19)22)10-13-6-8-14(20)9-7-13/h3-10,20H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCPKHYHYLLSML-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-aminopicolinate can be synthesized through several methods. One common approach involves the esterification of 4-aminopicolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of Methyl 4-aminopicolinate often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminopicolinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of Methyl 4-aminopicolinate.

    Reduction: Methyl 4-aminopicolinate alcohol.

    Substitution: Halogenated derivatives of Methyl 4-aminopicolinate.

Scientific Research Applications

Methyl 4-aminopicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-aminopicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

  • CAS : 1046861-20-4 (MDL: MFCD13195646)
  • Molecular weight : 235.27 g/mol
  • Key differences :
    • Solubility : 0.24 mg/mL vs. 0.687 mg/mL for Compound B (CAS 1761-61-1) .
    • Synthetic accessibility : Score of 2.07 (moderate) compared to 1.64 for Compound B .
    • Applications : Primarily used in palladium-catalyzed cross-coupling reactions, whereas Compound B is employed in benzimidazole synthesis .

Compound B: 2-(4-Nitrophenyl)benzimidazole

  • CAS : 1761-61-1 (MDL: MFCD00003330)
  • Molecular formula : C₇H₅BrO₂
  • Key differences :
    • Reaction yield : 98% under green chemistry conditions (using A-FGO catalyst) vs. 69% for Compound C (CAS 905306-69-6) .
    • Bioavailability : Lower BBB permeability compared to this compound analogs .

Table 1. Structural and Functional Comparison

Property This compound (Proxy: CAS 1046861-20-4) Compound A (CAS 1046861-20-4) Compound B (CAS 1761-61-1)
Molecular formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular weight (g/mol) 235.27 235.27 201.02
Solubility (mg/mL) 0.24 0.24 0.687
Synthetic accessibility 2.07 2.07 1.64
Key application Cross-coupling catalysis Catalysis Benzimidazole synthesis
Similarity score Reference 0.87 0.71
Source

Table 2. Reaction Conditions and Yields

Compound Catalyst Solvent Temperature Yield (%)
This compound (Proxy) Pd(II)/Phosphine THF/H₂O 75°C 30–69
Compound B A-FGO (ionic liquid) THF Reflux 98
Compound C (CAS 905306-69-6) HATU THF RT 69
Source

Research Findings and Discussion

  • Structural Similarity : High similarity scores (0.71–0.87) indicate shared halogenated aromatic frameworks, critical for electronic tuning in catalysis .
  • Functional Divergence : Compound B’s high yield (98%) under green conditions highlights its superiority in sustainable synthesis compared to this compound analogs .
  • Solubility Trade-offs : While this compound proxies exhibit moderate solubility, Compound B’s higher solubility (0.687 mg/mL) may enhance bioavailability in drug design .

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